molecular formula C16H20Cl2N2O2 B4846002 2,2-dichloro-1-methyl-N'-[(1E)-1-(3-propoxyphenyl)ethylidene]cyclopropanecarbohydrazide

2,2-dichloro-1-methyl-N'-[(1E)-1-(3-propoxyphenyl)ethylidene]cyclopropanecarbohydrazide

Cat. No.: B4846002
M. Wt: 343.2 g/mol
InChI Key: NOXOKAKGBNUAKR-YBFXNURJSA-N
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Description

2,2-dichloro-1-methyl-N’-[(1E)-1-(3-propoxyphenyl)ethylidene]cyclopropanecarbohydrazide is a complex organic compound characterized by its unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-1-methyl-N’-[(1E)-1-(3-propoxyphenyl)ethylidene]cyclopropanecarbohydrazide typically involves multiple steps. One common method starts with the preparation of 2,2-dichloro-1-methylcyclopropanecarboxylate, which is then reacted with hydrazine derivatives under controlled conditions to form the desired carbohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-1-methyl-N’-[(1E)-1-(3-propoxyphenyl)ethylidene]cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2-dichloro-1-methyl-N’-[(1E)-1-(3-propoxyphenyl)ethylidene]cyclopropanecarbohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-dichloro-1-methyl-N’-[(1E)-1-(3-propoxyphenyl)ethylidene]cyclopropanecarbohydrazide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dichloro-1-methylcyclopropanecarboxylate
  • Cyclopropanecarboxylic acid derivatives

Uniqueness

What sets 2,2-dichloro-1-methyl-N’-[(1E)-1-(3-propoxyphenyl)ethylidene]cyclopropanecarbohydrazide apart from similar compounds is its unique combination of a cyclopropane ring with a hydrazide functional group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,2-dichloro-1-methyl-N-[(E)-1-(3-propoxyphenyl)ethylideneamino]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O2/c1-4-8-22-13-7-5-6-12(9-13)11(2)19-20-14(21)15(3)10-16(15,17)18/h5-7,9H,4,8,10H2,1-3H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXOKAKGBNUAKR-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=NNC(=O)C2(CC2(Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC(=C1)/C(=N/NC(=O)C2(CC2(Cl)Cl)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-dichloro-1-methyl-N'-[(1E)-1-(3-propoxyphenyl)ethylidene]cyclopropanecarbohydrazide
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